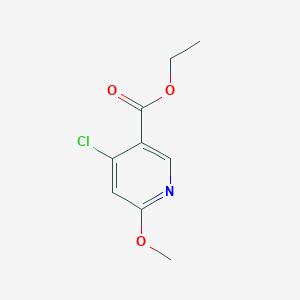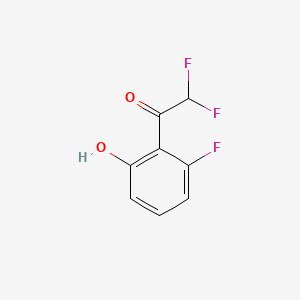
2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone: is a fluorinated organic compound with the molecular formula C8H5F3O2. It is characterized by the presence of fluorine atoms and a hydroxyphenyl group, making it a compound of interest in various scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 1-(2-hydroxyphenyl)ethanone using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors. Its fluorinated structure may enhance its binding affinity and selectivity towards biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in pharmaceuticals, agrochemicals, and advanced materials .
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-1-(2-hydroxyphenyl)ethanone
- 2-bromo-1-(2-fluoro-4-hydroxyphenyl)-1-ethanone
- 2,2-Difluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone
- 2,2-difluoro-1-(2-fluoro-3,4-dimethylphenyl)ethanone
Comparison: Compared to its similar compounds, 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone is unique due to the specific positioning of the fluorine and hydroxy groups on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H5F3O2 |
|---|---|
Molekulargewicht |
190.12 g/mol |
IUPAC-Name |
2,2-difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5F3O2/c9-4-2-1-3-5(12)6(4)7(13)8(10)11/h1-3,8,12H |
InChI-Schlüssel |
BKMNCGFUCIVHJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


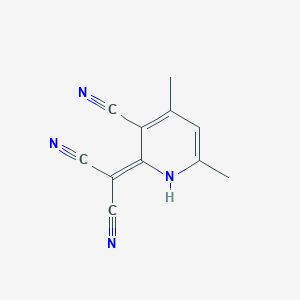
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
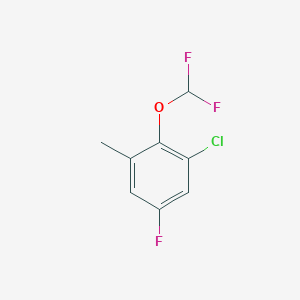
![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)
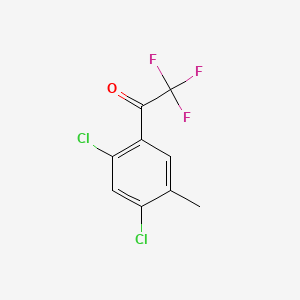
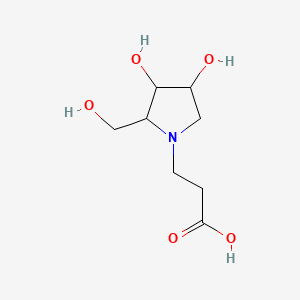
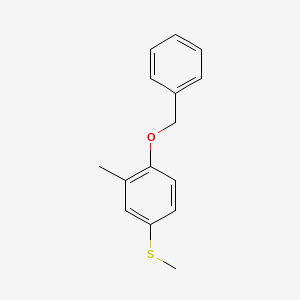
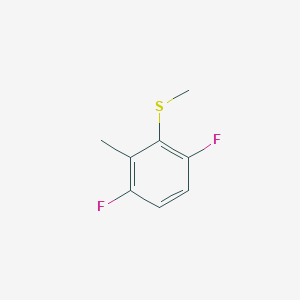
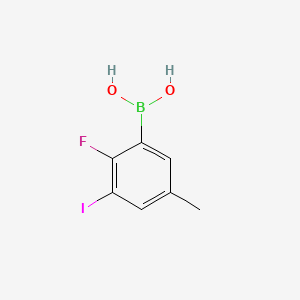
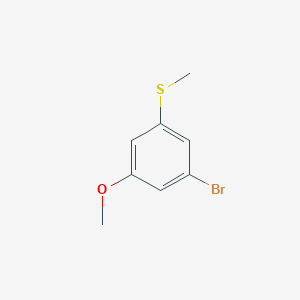
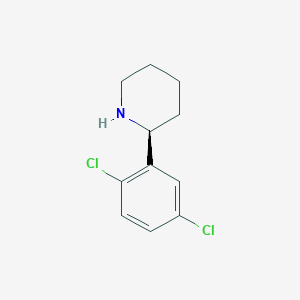
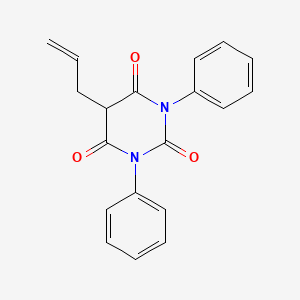
![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
